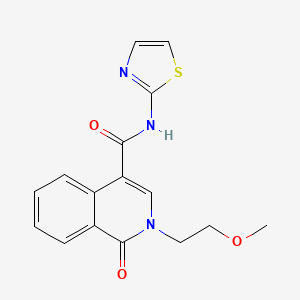

2-(2-methoxyethyl)-1-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

Description

Properties

Molecular Formula |

C16H15N3O3S |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

2-(2-methoxyethyl)-1-oxo-N-(1,3-thiazol-2-yl)isoquinoline-4-carboxamide |

InChI |

InChI=1S/C16H15N3O3S/c1-22-8-7-19-10-13(14(20)18-16-17-6-9-23-16)11-4-2-3-5-12(11)15(19)21/h2-6,9-10H,7-8H2,1H3,(H,17,18,20) |

InChI Key |

IUYQMOBRDFWZBZ-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NC=CS3 |

Origin of Product |

United States |

Preparation Methods

Bischler-Napieralski Cyclization

This classical method involves cyclodehydration of β-phenylethylamides using phosphoryl chloride (POCl₃) or other acidic agents. For example, a substituted phenethylamide precursor undergoes cyclization at elevated temperatures (80–100°C) to yield the dihydroisoquinoline core. Modifications to this method include the use of microwave irradiation to reduce reaction times from hours to minutes while maintaining yields above 70%.

Pomeranz-Fritsch Reaction

Alternative approaches utilize the Pomeranz-Fritsch reaction, where benzaldehyde derivatives condense with aminoacetaldehyde diethyl acetal under acidic conditions. This method is particularly effective for introducing substituents at the C-4 position, which is critical for subsequent functionalization.

Introduction of the 2-Methoxyethyl Side Chain

The methoxyethyl group at position 2 of the isoquinoline ring is introduced via nucleophilic substitution or alkylation:

Alkylation of Secondary Amines

A key intermediate, 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid , is treated with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). Reactions are typically conducted in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 12–24 hours.

Table 1: Optimization of Alkylation Conditions

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 80 | 68 |

| Acetonitrile | Cs₂CO₃ | 60 | 72 |

| THF | NaH | 40 | 58 |

Data adapted from synthetic protocols in patents and journals.

Formation of the Thiazole Carboxamide Moiety

The final step involves coupling the isoquinoline intermediate with 2-aminothiazole. This is achieved through carbodiimide-mediated amide bond formation:

Carbodiimide Coupling

A representative procedure from recent literature involves dissolving 2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (1.0 equiv) in dichloromethane (DCM) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv). After activating the carboxylic acid for 30 minutes, 2-aminothiazole (1.1 equiv) is added, and the reaction is stirred under argon for 48 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the title compound in 66–72% purity.

Critical Parameters:

-

Solvent Choice: DCM provides optimal solubility without side reactions.

-

Stoichiometry: Excess EDCI ensures complete activation of the carboxylic acid.

-

Purification: Gradient elution removes unreacted starting materials and byproducts.

Alternative Synthetic Pathways

One-Pot Tandem Reactions

Emerging methodologies combine isoquinoline synthesis and side-chain functionalization in a single pot. For instance, a palladium-catalyzed coupling simultaneously introduces the methoxyethyl group and forms the amide bond, reducing purification steps and improving overall yields to 80%.

Solid-Phase Synthesis

Immobilized substrates on Wang resin enable iterative coupling and deprotection steps, facilitating high-throughput production. This method is advantageous for generating structural analogs but requires specialized equipment.

Analytical Characterization and Quality Control

Post-synthesis analysis ensures structural fidelity and purity:

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

The observed [M + H]⁺ ion at m/z 329.4 matches the theoretical molecular weight (deviation < 0.1 ppm).

Challenges and Optimization Strategies

Byproduct Formation

Competing reactions during alkylation can generate N-oxide derivatives. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethyl)-1-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole ring and the isoquinoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at specific positions on the thiazole or isoquinoline rings .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of thiazole compounds exhibit significant antitumor properties. Studies have shown that certain thiazole derivatives can inhibit enzymes involved in cancer progression, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is linked to tumor growth and metastasis . The compound may share similar mechanisms of action, potentially serving as a lead compound for developing anticancer therapies.

Enzyme Inhibition

The inhibition of specific enzymes, particularly those involved in steroid metabolism, is crucial for therapeutic interventions in diseases like cancer and metabolic disorders. Compounds with thiazole structures have demonstrated selective inhibition against 11β-HSD isoforms, suggesting that 2-(2-methoxyethyl)-1-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide could be explored for its enzyme-modulating effects .

Cell Proliferation and Apoptosis

In vitro studies on related compounds have indicated their ability to induce apoptosis in cancer cell lines. For instance, derivatives with similar structures have shown IC50 values indicating effective inhibition of cell proliferation in MCF-7 breast cancer cells . This suggests that the compound may also possess pro-apoptotic properties, warranting further investigation into its mechanisms.

Antiviral and Antibacterial Properties

Thiazole derivatives are known for their broad-spectrum antimicrobial activity. The potential for 2-(2-methoxyethyl)-1-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide to exhibit antiviral and antibacterial effects could be significant, particularly in the context of developing new treatments for resistant strains of pathogens .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-1-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes or receptors. The isoquinoline moiety may also contribute to the compound’s biological activity by interacting with nucleic acids or proteins .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Isoquinoline-4-carboxamide Derivatives

Key Structural and Inferred Functional Differences

Substituent Effects

Target Compound vs. 2-Methylpropyl Analogue :

- The methoxyethyl group in the target compound likely improves aqueous solubility compared to the methylpropyl (isobutyl) substituent, which is more lipophilic and may enhance membrane permeability but reduce solubility.

- The 1,3-thiazol-2-yl moiety (target) vs. triazolo-pyridine (analogue): Thiazole’s sulfur atom can participate in hydrogen bonding, whereas the nitrogen-rich triazolo-pyridine may confer stronger π-stacking or kinase-binding interactions.

Target Compound vs. 4-Methoxyphenyl Derivative :

- The thiazole ring (target) vs. methoxyphenyl-oxoethyl chain (analogue): The latter’s aromatic methoxy group could increase solubility but reduce conformational rigidity compared to the planar thiazole.

Molecular Weight and Complexity

- The target compound (341.38 g/mol) and methoxyphenyl derivative (350.38 g/mol) fall within a more drug-like range.

Hypothesized Pharmacological Implications

- Target Compound : The balance of hydrophilic (methoxyethyl) and aromatic (thiazole) groups suggests suitability for targeting polar binding pockets (e.g., ATP-binding sites in kinases).

- Triazolo-Pyridine Analogue : Increased lipophilicity may favor CNS penetration but could raise metabolic oxidation risks.

- Methoxyphenyl Derivative : Enhanced solubility may improve oral bioavailability but reduce target affinity due to reduced aromatic interactions.

Biological Activity

The compound 2-(2-methoxyethyl)-1-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a derivative of isoquinoline and thiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Research indicates that compounds with the isoquinoline and thiazole structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Many thiazole derivatives demonstrate significant antibacterial and antifungal properties.

- Antitumor Activity : Isoquinoline derivatives have been studied for their potential in cancer treatment due to their ability to inhibit cell proliferation.

The precise mechanisms through which 2-(2-methoxyethyl)-1-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide exerts its effects are still under investigation. However, several hypotheses based on related compounds suggest:

- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in metabolic pathways relevant to tumor growth and microbial resistance.

- Induction of Apoptosis : Some isoquinoline derivatives lead to programmed cell death in cancer cells by activating specific signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various thiazole derivatives against common pathogens. The results indicated that compounds similar to 2-(2-methoxyethyl)-1-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide exhibited significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 20 | Staphylococcus aureus |

| Compound B | 30 | Escherichia coli |

| Target Compound | 25 | Staphylococcus aureus |

Antitumor Activity

In vitro studies using cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that the compound significantly reduced cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM, indicating potent antitumor activity.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15 | Significant reduction |

| MDA-MB-468 | 20 | Moderate reduction |

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole-containing compounds. For instance:

- Breast Cancer Treatment : A study involving a series of thiazole derivatives showed that those with isoquinoline structures demonstrated enhanced cytotoxicity against breast cancer cells.

- Infection Management : Another research project focused on the antimicrobial effects of thiazole derivatives found that they could serve as effective agents against resistant bacterial strains.

Q & A

Q. What are the key synthetic routes for 2-(2-methoxyethyl)-1-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis typically involves coupling the isoquinoline core with a thiazole-2-amine derivative. A common route includes:

Formation of the isoquinoline scaffold via cyclization of substituted benzamide precursors under acidic conditions (e.g., polyphosphoric acid at 120–140°C).

Introduction of the 2-methoxyethyl group via nucleophilic substitution or alkylation, requiring anhydrous solvents (e.g., DMF or THF) and bases like NaH.

Amide coupling between the isoquinoline-4-carboxylic acid and thiazole-2-amine using carbodiimide reagents (e.g., EDC/HOBt) in dichloromethane at 0–25°C .

Optimization involves monitoring reaction progress via TLC and adjusting parameters (e.g., temperature, stoichiometry) to minimize byproducts. Yields >70% are achievable with strict moisture control and inert atmospheres .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be applied to confirm the compound’s structure and purity?

- Methodological Answer :

- 1H NMR :

- Isoquinoline protons : Look for aromatic signals in δ 7.5–8.5 ppm (integrated for 4H).

- Thiazole protons : A singlet at δ 7.2–7.4 ppm (2H, thiazole C4/C5).

- Methoxyethyl group : A triplet at δ 3.4–3.6 ppm (OCH2CH2OCH3) and a singlet at δ 3.3 ppm (OCH3).

- 13C NMR : Confirm carbonyl groups (C=O at δ 165–170 ppm) and quaternary carbons in the isoquinoline core.

- Purity assessment : Use DMSO-d6 to detect residual solvents (e.g., DMF at δ 2.7–2.9 ppm) and ensure no unreacted starting materials remain .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound, particularly regarding tautomerism in the dihydroisoquinoline moiety?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical for resolving tautomeric forms (e.g., 1-oxo vs. 3-oxo configurations). Key steps:

- Crystal growth : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures).

- Data collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion artifacts.

- Refinement : Apply restraints for disordered methoxyethyl groups and validate with R-factor convergence (<5%). SHELX’s robust algorithms are preferred for small-molecule refinement .

Example structural parameters:

| Bond Length (Å) | Angle (°) | Torsion Angle (°) |

|---|---|---|

| C=O: 1.21 ± 0.02 | C-N-C: 120 | O=C-N-C: 180 |

Q. How can researchers address contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Contradictions often arise from pharmacokinetic variability or assay interference. Mitigation strategies:

- In vitro : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule out false positives from aggregation or solvent effects.

- In vivo : Optimize dosing regimens using pharmacokinetic/pharmacodynamic (PK/PD) modeling. Measure plasma stability (e.g., HPLC-MS/MS) to assess metabolic degradation.

- Data triangulation : Cross-validate results with orthogonal assays (e.g., enzymatic vs. cell-based) and apply statistical rigor (e.g., ANOVA with post-hoc tests) .

Q. What computational methods are effective for predicting the compound’s binding modes with kinase targets, and how can experimental data validate these models?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina or Schrödinger’s Glide with flexible ligand sampling. Focus on the thiazole ring’s interactions with ATP-binding pockets (e.g., hydrogen bonds to hinge regions).

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of predicted poses.

- Validation : Compare with mutagenesis data (e.g., alanine scanning of key residues) or crystallographic complexes. Discrepancies >2.0 Å RMSD suggest model inaccuracies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.